5-Bromo-N,N,2,4-tetramethylbenzamide
Description
5-Bromo-N,N,2,4-tetramethylbenzamide (systematic name: 5-bromo-N,N,2,4-tetramethylbenzamide) is a brominated aromatic amide derivative characterized by a benzamide core substituted with a bromine atom at the 5-position and methyl groups at the 2- and 4-positions on the benzene ring. The N,N-dimethyl groups on the amide nitrogen further enhance its steric and electronic properties. The bromine substituent is critical for modulating electronic effects, while the methyl groups influence solubility and conformational stability.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-N,N,2,4-tetramethylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-7-5-8(2)10(12)6-9(7)11(14)13(3)4/h5-6H,1-4H3 |
InChI Key |
AAXNJMAUJQQTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N(C)C)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N,2,4-tetramethylbenzamide typically involves the bromination of N,N,2,4-tetramethylbenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of 5-Bromo-N,N,2,4-tetramethylbenzamide may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N,2,4-tetramethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted benzamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
5-Bromo-N,N,2,4-tetramethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N,2,4-tetramethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-N,N,2,4-tetramethylbenzamide can be contextualized by comparing it to related brominated benzamides and heterocyclic analogs. Key differences in substituents, synthesis routes, and biological activities are highlighted below.
Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
